5-Cyclopropoxy-6-nitropyridine-3-sulfonamide
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Overview
Description
5-Cyclopropoxy-6-nitropyridine-3-sulfonamide is a chemical compound with the molecular formula C8H9N3O5S and a molecular weight of 259.24 g/mol It is characterized by the presence of a cyclopropoxy group, a nitro group, and a sulfonamide group attached to a pyridine ring
Preparation Methods
The synthesis of 5-Cyclopropoxy-6-nitropyridine-3-sulfonamide typically involves the nitration of a pyridine derivative followed by the introduction of the sulfonamide group. One common method involves the reaction of 3-nitropyridine with cyclopropyl alcohol in the presence of a suitable catalyst to form the cyclopropoxy group. The sulfonamide group is then introduced through a reaction with a sulfonyl chloride derivative under basic conditions .
Chemical Reactions Analysis
5-Cyclopropoxy-6-nitropyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Scientific Research Applications
5-Cyclopropoxy-6-nitropyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a potential candidate for the development of new antibiotics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-nitropyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial cell growth and replication .
Comparison with Similar Compounds
5-Cyclopropoxy-6-nitropyridine-3-sulfonamide can be compared with other sulfonamide derivatives such as:
Sulfamethoxazole: A commonly used antibiotic that also inhibits dihydropteroate synthase.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
Sulfamethazine: Used in veterinary medicine to treat livestock diseases
Properties
Molecular Formula |
C8H9N3O5S |
---|---|
Molecular Weight |
259.24 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-nitropyridine-3-sulfonamide |
InChI |
InChI=1S/C8H9N3O5S/c9-17(14,15)6-3-7(16-5-1-2-5)8(10-4-6)11(12)13/h3-5H,1-2H2,(H2,9,14,15) |
InChI Key |
UIXOVACICGSMSV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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